molecular formula C28H46FeO2P2 B12443586 (R)-1-{(S)-2-[DI(2-Furyl)phosphino]ferrocenyl}ethyldi-tert.-butylphosphine

(R)-1-{(S)-2-[DI(2-Furyl)phosphino]ferrocenyl}ethyldi-tert.-butylphosphine

Cat. No.: B12443586
M. Wt: 532.5 g/mol
InChI Key: COGXXUVNPWTTLB-UHFFFAOYSA-N
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Description

®-1-{(S)-2-[DI(2-Furyl)phosphino]ferrocenyl}ethyldi-tert.-butylphosphine is an organophosphine compound that features a ferrocene backbone. Organophosphine compounds are widely used in various fields of chemistry, particularly in catalysis and coordination chemistry. The unique structure of this compound, which includes both ferrocene and phosphine groups, makes it a valuable ligand in asymmetric catalysis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-{(S)-2-[DI(2-Furyl)phosphino]ferrocenyl}ethyldi-tert.-butylphosphine typically involves the following steps:

    Preparation of the Ferrocene Derivative: The ferrocene backbone is functionalized with phosphine groups. This can be achieved through lithiation of ferrocene followed by reaction with chlorophosphines.

    Introduction of the Furyl Groups: The di(2-furyl)phosphino groups are introduced through a substitution reaction with the appropriate furyl-containing reagents.

    Final Assembly: The ethyldi-tert.-butylphosphine moiety is attached to the ferrocene derivative through a coupling reaction.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale reactions under controlled conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phosphine groups, leading to the formation of phosphine oxides.

    Reduction: Reduction reactions can be used to modify the oxidation state of the iron center in the ferrocene backbone.

    Substitution: The phosphine groups can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Phosphine Oxides: Formed through oxidation.

    Modified Ferrocene Derivatives: Resulting from substitution reactions.

Scientific Research Applications

Chemistry

    Asymmetric Catalysis: The compound is used as a chiral ligand in various asymmetric catalytic reactions, such as hydrogenation and hydroformylation.

    Coordination Chemistry: It serves as a ligand in the formation of coordination complexes with transition metals.

Biology and Medicine

    Drug Development:

    Biological Probes: Used in the design of probes for studying biological systems.

Industry

    Catalysts: Employed in industrial catalytic processes for the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which ®-1-{(S)-2-[DI(2-Furyl)phosphino]ferrocenyl}ethyldi-tert.-butylphosphine exerts its effects is primarily through its role as a ligand. It coordinates with transition metals to form active catalytic species. The ferrocene backbone provides stability, while the phosphine groups facilitate electron transfer and coordination.

Comparison with Similar Compounds

Similar Compounds

    1,1’-Bis(diphenylphosphino)ferrocene (dppf): A widely used ligand in catalysis.

    1,2-Bis(diphenylphosphino)ethane (dppe): Another common ligand with similar applications.

Uniqueness

®-1-{(S)-2-[DI(2-Furyl)phosphino]ferrocenyl}ethyldi-tert.-butylphosphine is unique due to its chiral nature and the presence of both furyl and tert-butyl groups, which enhance its steric and electronic properties, making it particularly effective in asymmetric catalysis.

Properties

Molecular Formula

C28H46FeO2P2

Molecular Weight

532.5 g/mol

IUPAC Name

1-[2-[bis(furan-2-yl)phosphanyl]cyclopentyl]ethyl-ditert-butylphosphane;cyclopentane;iron

InChI

InChI=1S/C23H36O2P2.C5H10.Fe/c1-17(27(22(2,3)4)23(5,6)7)18-11-8-12-19(18)26(20-13-9-15-24-20)21-14-10-16-25-21;1-2-4-5-3-1;/h9-10,13-19H,8,11-12H2,1-7H3;1-5H2;

InChI Key

COGXXUVNPWTTLB-UHFFFAOYSA-N

Canonical SMILES

CC(C1CCCC1P(C2=CC=CO2)C3=CC=CO3)P(C(C)(C)C)C(C)(C)C.C1CCCC1.[Fe]

Origin of Product

United States

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